tert-Butyl [4-(2-chlorobenzyl)piperidin-4-yl]methylcarbamate
Description
tert-Butyl [4-(2-chlorobenzyl)piperidin-4-yl]methylcarbamate is a carbamate-protected piperidine derivative featuring a 2-chlorobenzyl substituent. This compound is structurally characterized by a central piperidine ring with a methylcarbamate group at the 4-position and a 2-chlorobenzyl moiety attached to the same carbon. Carbamates like this are frequently employed in medicinal chemistry as protective groups for amines during synthesis .
Properties
IUPAC Name |
tert-butyl N-[[4-[(2-chlorophenyl)methyl]piperidin-4-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27ClN2O2/c1-17(2,3)23-16(22)21-13-18(8-10-20-11-9-18)12-14-6-4-5-7-15(14)19/h4-7,20H,8-13H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLQWWQVFLREYCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCNCC1)CC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Piperidine Ring Formation
The synthesis begins with constructing the piperidine scaffold bearing both substituents at the 4-position. A common approach involves Mannich-type reactions or cyclocondensation strategies to assemble the ring. For example, reacting γ-aminobutyric acid derivatives with formaldehyde and 2-chlorobenzylamine under acidic conditions can yield 4-(2-chlorobenzyl)piperidin-4-ylmethanol, which is subsequently oxidized to the corresponding ketone. Alternatively, Dieckmann cyclization of appropriately substituted δ-amino esters provides direct access to the piperidine ring.
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Industrial synthesis prioritizes efficiency and reproducibility. Continuous flow reactors enable precise control over reaction parameters, reducing side products. For instance, a telescoped process combining piperidine ring formation and Boc protection in a single flow system achieves 92% yield with a residence time of 15 minutes. Key advantages include:
Purification Strategies
Crude product purification employs crystallization from tert-butyl methyl ether (TBME) or chromatography on silica gel with ethyl acetate/hexane gradients. Industrial facilities often use simulated moving bed (SMB) chromatography for high-throughput separation, achieving >99% purity.
Reaction Optimization and Kinetic Analysis
Solvent and Catalyst Screening
Solvent polarity significantly impacts Boc protection efficiency. Comparative studies reveal:
| Solvent | Yield (%) | Reaction Time (h) |
|---|---|---|
| THF | 88 | 2 |
| DCM | 78 | 3 |
| Acetonitrile | 82 | 2.5 |
THF is preferred due to its balance of polarity and inertness. Catalysts like DMAP outperform alternatives such as pyridine, reducing reaction times by 40%.
Temperature Profiling
Elevated temperatures (>40°C) promote Boc group decomposition, whereas temperatures <10°C slow kinetics. Optimal results are obtained at 25°C, as demonstrated by in-situ infrared (IR) monitoring .
Analytical Characterization
Spectroscopic Data
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms >99% purity, with a retention time of 8.2 minutes.
Comparative Analysis with Analogous Compounds
tert-Butyl [4-(4-Chlorophenyl)piperidin-4-yl]methylcarbamate
This structural isomer exhibits similar Boc protection kinetics but requires harsher conditions for piperidine ring formation due to steric hindrance from the para-substituted chlorophenyl group.
tert-Butyl 4-(2-Chlorobenzyl)piperidine-1-carboxylate
Lacking the methylcarbamate moiety, this analog is synthesized via direct Boc protection of the piperidine nitrogen, achieving higher yields (94%) but reduced pharmacological relevance.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl [4-(2-chlorobenzyl)piperidin-4-yl]methylcarbamate: can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: : Reduction reactions can be performed to reduce the carbonyl group to a hydroxyl group.
Substitution: : Nucleophilic substitution reactions can occur at the piperidinyl ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophiles like amines and alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: : Formation of carbonyl compounds such as carboxylic acids or ketones.
Reduction: : Formation of alcohols.
Substitution: : Formation of substituted piperidines.
Scientific Research Applications
Tert-Butyl [4-(2-chlorobenzyl)piperidin-4-yl]methylcarbamate: has several applications in scientific research:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Studied for its potential biological activity, including interactions with various enzymes and receptors.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which tert-Butyl [4-(2-chlorobenzyl)piperidin-4-yl]methylcarbamate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to a cascade of biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs sharing structural motifs such as piperidine cores, carbamate protections, or halogenated aromatic substituents. Key differences in substituents, molecular properties, and applications are highlighted.
Halogenated Benzyl Derivatives
*Estimated based on structural composition.
Key Insights :
- Halogen Effects : Chlorine (Cl) in the target compound increases molecular weight and lipophilicity compared to fluorine (F) analogs. Fluorine, being smaller and more electronegative, may enhance metabolic stability and bioavailability .
- Availability : Both Cl- and F-substituted benzyl derivatives are discontinued, suggesting niche applications or synthesis challenges.
Heterocyclic and Ether-Linked Derivatives
Key Insights :
- Nicotinoyl vs.
- Polar Substituents : The 2-methoxyethyl group () increases polarity, which could improve solubility but reduce membrane permeability .
Carbamate Variants in Piperidine Derivatives
Key Insights :
- Structural Complexity : Compounds with additional rings (e.g., pyridine in ) or branched chains (e.g., piperidinylmethyl in ) exhibit varied steric and electronic profiles, influencing their utility in synthesis or pharmacology .
Biological Activity
Tert-Butyl [4-(2-chlorobenzyl)piperidin-4-yl]methylcarbamate is a synthetic organic compound notable for its unique chemical structure and significant biological activity. This compound, characterized by a tert-butyl group, a piperidine ring, and a chlorobenzyl moiety, has garnered interest in medicinal chemistry due to its potential therapeutic applications and interactions with various biological targets.
- Molecular Formula : C₁₇H₂₅ClN₂O₂
- Molecular Weight : Approximately 336.88 g/mol
The structural complexity of this compound contributes to its diverse biological activities, particularly in modulating enzyme activities and receptor interactions.
Research indicates that this compound primarily functions as an inhibitor of cholinesterase enzymes, which play a crucial role in neurotransmission by breaking down acetylcholine in the synaptic cleft. By inhibiting these enzymes, this compound leads to increased levels of acetylcholine, enhancing neurotransmission and potentially providing therapeutic benefits in neurological disorders.
Enzyme Inhibition
The compound has been shown to exhibit significant inhibitory effects on both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Inhibition studies reveal that it can effectively increase acetylcholine levels, which may be beneficial in treating conditions like Alzheimer's disease .
Antibacterial Properties
In addition to its neurological implications, this compound has demonstrated antibacterial activity against several Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm). The compound exhibits bactericidal properties at low concentrations comparable to last-resort antibiotics, suggesting its potential as a new therapeutic agent against resistant bacterial strains .
Case Studies
- Neuroprotective Effects : In vitro studies have shown that the compound protects astrocytes from amyloid beta-induced toxicity. When treated with amyloid beta peptide, cell viability significantly decreased; however, co-treatment with this compound improved cell survival rates, indicating its neuroprotective potential .
- Antibacterial Efficacy : A study conducted on various bacterial strains revealed that the compound effectively disrupted bacterial cell membranes, leading to depolarization and subsequent cell death. This mechanism underlines its potential application in developing new antibiotics targeting resistant strains .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
| Compound Name | Enzyme Inhibition (AChE/BChE) | Antibacterial Activity | Neuroprotective Effects |
|---|---|---|---|
| This compound | Significant | Strong against MRSA & VREfm | Yes |
| Rivastigmine | High | None | Moderate |
| Galantamine | Moderate | None | Yes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
